molecular formula C10H14N2O3 B13971927 3-Hydroxy-2-methyl-4-oxo-N-propylpyridine-1(4H)-carboxamide CAS No. 521269-66-9

3-Hydroxy-2-methyl-4-oxo-N-propylpyridine-1(4H)-carboxamide

Cat. No.: B13971927
CAS No.: 521269-66-9
M. Wt: 210.23 g/mol
InChI Key: IEINKYOLHXFSIH-UHFFFAOYSA-N
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Description

3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclohexane core, which is fused with an ethyl and a methylphenyl group. The stereochemistry of the compound is specified by the (1S,4S,5R) configuration, indicating the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of the ethyl and methylphenyl groups through various functional group transformations.

    Stereoselective Synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Oxabicyclo[3.1.0]hexane-2,4-dione: A related compound with a similar bicyclic structure but different functional groups.

    7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with an oxabicycloheptane core.

Uniqueness

The uniqueness of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

521269-66-9

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-hydroxy-2-methyl-4-oxo-N-propylpyridine-1-carboxamide

InChI

InChI=1S/C10H14N2O3/c1-3-5-11-10(15)12-6-4-8(13)9(14)7(12)2/h4,6,14H,3,5H2,1-2H3,(H,11,15)

InChI Key

IEINKYOLHXFSIH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1C=CC(=O)C(=C1C)O

Origin of Product

United States

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